molecular formula C12H15N3O B8087515 2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one

2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B8087515
M. Wt: 217.27 g/mol
InChI Key: XYIORMJKYYMBER-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-2,7-diazaspiro[44]nonan-3-one is a complex organic compound characterized by its unique structure, which includes a pyridine ring attached to a spirocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors, which can enhance the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions can produce amines.

Scientific Research Applications

2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)isopropyl amine

  • 2-(Pyridin-2-yl)pyrimidine derivatives

  • 2-(Pyridin-2-yl)perimidine

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Properties

IUPAC Name

2-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-7-12(4-6-13-8-12)9-15(11)10-3-1-2-5-14-10/h1-3,5,13H,4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIORMJKYYMBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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